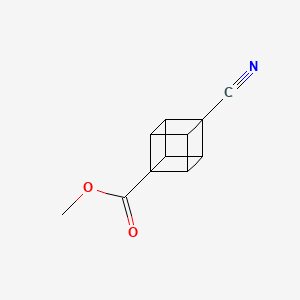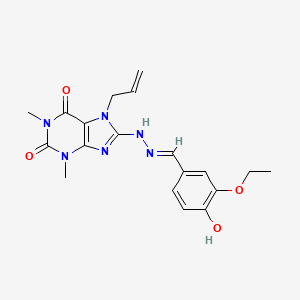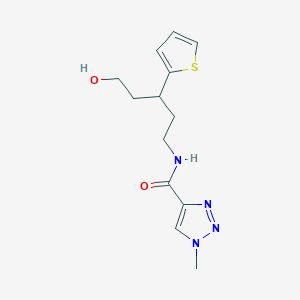![molecular formula C13H13NOS3 B2892125 7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 299949-84-1](/img/structure/B2892125.png)
7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” is a chemical compound with the molecular formula C13H13NOS3 . It has an average mass of 295.443 Da and a monoisotopic mass of 295.015930 Da .
Synthesis Analysis
The synthesis of this compound involves the design of a new set of hybrid and chimeric derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones . The structure of these derivatives includes a tricyclic fragment that is linearly bound or condensed with another heterocyclic fragment .Molecular Structure Analysis
The molecular structure of this compound is complex, with a tricyclic fragment that is linearly bound or condensed with another heterocyclic fragment . The compound has a molecular weight of 295.43.Chemical Reactions Analysis
The behavior of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo [3,4-c]quinoline-1-thiones in the 1,3-dipolar cycloaddition reaction with acetylenic dipolarophiles has been studied . The rate of cycloaddition is reduced along with the decrease of electron-deficiency of the triple bond .Physical And Chemical Properties Analysis
The compound has a molecular weight of 295.5 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 5 hydrogen bond acceptors . Its topological polar surface area is 104 Ų .Aplicaciones Científicas De Investigación
Protein Kinase Inhibitors
This compound has been used in the synthesis of derivatives that act as protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibiting these enzymes can be useful in treating diseases such as cancer .
Chemoprotective Activity
The compound has shown potential in chemoprotective activity . This means it could potentially protect healthy cells from damage during chemotherapy .
Antitumor Activity
The compound has also shown potential in antitumor activity . This suggests it could potentially inhibit the growth of tumors .
Inhibition of JAK3
Some derivatives of the compound have shown significant inhibition of JAK3 . JAK3 is an enzyme that plays a crucial role in the immune response, and its inhibition can be useful in treating autoimmune diseases .
Inhibition of NPM1-ALK
Some derivatives have also shown excellent activities against NPM1-ALK . NPM1-ALK is a fusion protein involved in certain types of lymphoma, and inhibiting it can be a potential treatment strategy .
Inhibition of cRAF [Y340D] [Y341D]
One of the derivatives showed excellent activity against cRAF [Y340D] [Y341D] . cRAF is a protein involved in cell division and survival, and its inhibition can be useful in treating cancer .
1,3-Dipolar Cycloaddition Reactions
The compound has been studied in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles . This type of reaction is a powerful tool in organic synthesis, allowing for the construction of complex structures from simple starting materials .
Synthesis of New Heterocyclic Compounds
The structure of the compound allows for the synthesis of new heterocyclic compounds . These new compounds could potentially have a wide range of applications in medicinal chemistry .
Propiedades
IUPAC Name |
7-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS3/c1-13(2)11-10(12(16)18-17-11)8-5-4-7(15-3)6-9(8)14-13/h4-6,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMHFRJIWAETOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=C(C=C3)OC)C(=S)SS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2892042.png)
![4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2892043.png)

![4-Chloro-2-(5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2892046.png)
![2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2892049.png)

![5-(benzo[d][1,3]dioxol-5-yl)-1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2892051.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2892052.png)


![3-Cyclopropyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2892062.png)
![N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2892063.png)

